![molecular formula C8H3ClN2O3S B12869444 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
4-Cyanobenzo[d]oxazole-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanobenzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound with significant importance in various fields of chemistry and industry. It is known for its unique structure, which includes a benzoxazole ring fused with a sulfonyl chloride group and a cyano group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with aromatic nitriles under specific conditions. One common method includes the use of 2-aminophenol and aldehydes in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is usually carried out under reflux conditions in solvents like ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often produced in crystalline form and requires careful handling due to its moisture sensitivity .
化学反応の分析
Types of Reactions: 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoxazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: It can undergo cyclization to form complex heterocyclic structures.
Common Reagents and Conditions: Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and aromatic carboxylic acids . The reactions are often carried out under controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed: The major products formed from these reactions include various benzoxazole derivatives, which can have significant biological and chemical properties .
科学的研究の応用
4-Cyanobenzo[d]oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is crucial in its role as a building block in organic synthesis . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with bacterial cell walls and enzymes, leading to its antibacterial effects .
類似化合物との比較
- Benzoxazole-4-sulfonyl chloride
- 2,1,3-Benzoxadiazole-4-sulfonyl chloride
- Benzofurazan-4-sulfonyl chloride
Comparison: Compared to similar compounds, it offers a broader range of chemical reactions and biological activities .
特性
分子式 |
C8H3ClN2O3S |
|---|---|
分子量 |
242.64 g/mol |
IUPAC名 |
4-cyano-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H3ClN2O3S/c9-15(12,13)8-11-7-5(4-10)2-1-3-6(7)14-8/h1-3H |
InChIキー |
OUPSMWYCVMHOFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


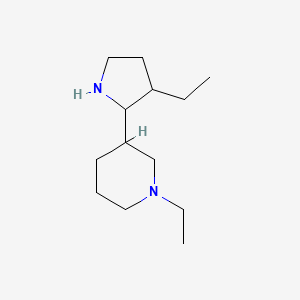

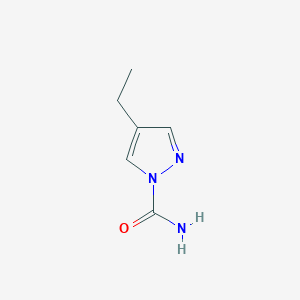



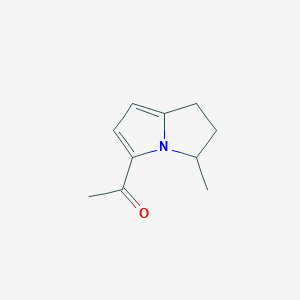
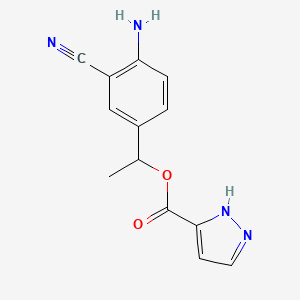
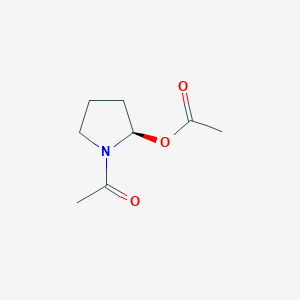

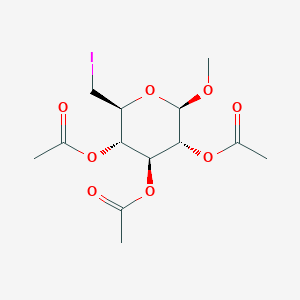
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
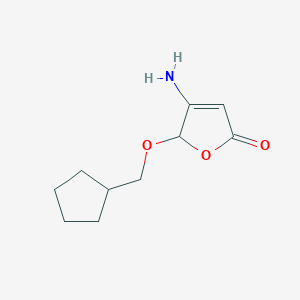
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
